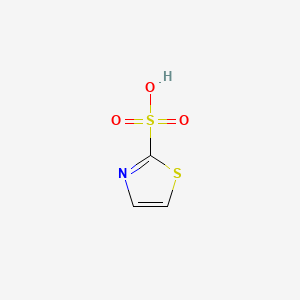

Thiazole-2-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3S2/c5-9(6,7)3-4-1-2-8-3/h1-2H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYGOLGTZZLECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Characterization of Thiazole-Ring Degradants: The Case of Thiazole-2-Sulfonic Acid

Executive Summary & Chemical Context[1][2][3][4][5]

The "Ghost" Metabolite in Environmental Pharmacology

In the lifecycle of sulfonamide antibiotics, particularly Sulfathiazole (STZ) , the focus of drug metabolism and pharmacokinetics (DMPK) has traditionally been on N4-acetylation (human metabolism) or direct S-N bond cleavage. However, recent advancements in Environmental Risk Assessment (ERA) and Advanced Oxidation Processes (AOPs) for wastewater treatment have unveiled a critical class of ultra-polar transformation products (TPs).

Thiazole-2-sulfonic acid (T2SA) represents a specific, highly polar degradation product resulting from the oxidative weathering of the thiazole moiety. Unlike the lipophilic parent drug, T2SA is highly mobile in aquatic environments and notoriously difficult to retain on standard C18 chromatographic phases.

This technical guide provides a rigorous framework for the mechanistic understanding, isolation, and quantification of T2SA. It is designed for researchers investigating the "terminal fate" of sulfonamide drugs where the heterocyclic ring itself undergoes oxidative modification.

Mechanistic Pathways: The Genesis of Thiazole-2-Sulfonic Acid

The formation of T2SA is rarely a direct enzymatic result in mammals. Instead, it is a hallmark of oxidative stress applied to the drug, either via reactive oxygen species (ROS) in biological inflammation or, more commonly, during AOPs (Ozonation, UV/Peroxide) in water treatment.

The Degradation Cascade

-

Primary Cleavage: The sulfonamide bond (S-N) of Sulfathiazole is cleaved, releasing Sulfanilic Acid and 2-Aminothiazole (2-AT) .

-

Oxidative Deamination: Under oxidative conditions (e.g., •OH radical attack), the exocyclic amine of 2-AT is replaced or the carbon adjacent to the sulfur is oxidized.

-

Sulfonation/Ring Stabilization: The thiazole ring, while aromatic, is susceptible to oxidation at the C2 position. In the presence of sulfite radicals or direct oxidation of the thiol tautomer (2-mercaptothiazole), the sulfonic acid group (-SO3H) stabilizes the ring, forming T2SA.

Visualization: Oxidative Pathway

The following diagram illustrates the transition from the parent drug to the polar sulfonate.

Caption: Figure 1.[1] The oxidative degradation pathway of Sulfathiazole leading to the formation of Thiazole-2-sulfonic acid via the 2-aminothiazole intermediate.

Analytical Methodologies: Overcoming the "Polarity Trap"

Detecting T2SA is an analytical challenge. Standard Reverse-Phase (RP) chromatography fails because the sulfonic acid group renders the molecule extremely hydrophilic (LogP < 0), causing it to elute in the void volume (co-eluting with salts and matrix suppressors).

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

Experimental Protocol: LC-MS/MS Quantitation

Objective: Quantify trace levels of Thiazole-2-sulfonic acid in complex aqueous matrices (urine or wastewater).

A. Sample Preparation (Solid Phase Extraction)

Standard HLB cartridges will lose this analyte.

-

Cartridge Selection: Use Weak Anion Exchange (WAX) cartridges (e.g., Oasis WAX or Strata-X-AW). The sulfonic acid is a strong anion and will bind electrostatically.

-

Conditioning: 3 mL Methanol followed by 3 mL Water (pH 7).

-

Loading: Load sample (adjusted to pH 7). T2SA is ionized (negative charge).

-

Wash:

-

Wash 1: 25mM Ammonium Acetate buffer (pH 7) – removes neutrals/bases.

-

Wash 2: Methanol – removes hydrophobic interferences.

-

-

Elution: 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the WAX amine, releasing the analyte).

-

Reconstitution: Evaporate to dryness and reconstitute in 90:10 Acetonitrile:Water . (Critical: High organic content is required for HILIC injection).

B. LC-MS/MS Parameters

-

Column: ZIC-HILIC or BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: Start at 95% B (high organic) to retain the polar analyte. Ramp down to 60% B over 8 minutes.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Sulfonic acids ionize best as [M-H]-).

C. MRM Transitions (Data Table)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Thiazole-2-sulfonic Acid | 163.9 [M-H]- | 80.0 (SO3-) | 58.0 (CNS-) | 25 / 35 |

| Sulfathiazole (Parent) | 254.0 [M-H]- | 156.0 | 92.0 | 20 |

| Internal Standard (Taurine-d4) | 128.0 [M-H]- | 80.0 | -- | 25 |

Analytical Workflow Logic

To ensure data integrity, the workflow must account for matrix effects common in HILIC separations. The following logic flow ensures the protocol is self-validating.

Caption: Figure 2.[1][3] Optimized analytical workflow utilizing Weak Anion Exchange (WAX) and HILIC chromatography to isolate Thiazole-2-sulfonic acid.

Environmental Fate & Toxicity Implications[9][10][11]

Why T2SA Matters

While 2-Aminothiazole is a known thyroid toxicant, the sulfonated derivative (T2SA) represents a "hidden" risk in water recycling loops.

-

Persistence: The sulfonic acid group makes the molecule highly resistant to further biological degradation. It passes through standard activated sludge treatment.

-

Mobility: Due to high water solubility, it leaches rapidly into groundwater, serving as a tracer for wastewater contamination.

-

Toxicity Markers: While T2SA itself has lower acute toxicity than the parent drug, its presence indicates the failure of oxidative treatment steps (like ozonation) to completely mineralize the pharmaceutical residue.

Strategic Recommendation

For drug development professionals working on Environmental Risk Assessments (ERA) for new sulfonamide candidates:

-

Do not stop at the "primary metabolite" (N-acetyl).

-

Screen for ring-cleavage and ring-oxidation products like T2SA using the HILIC-MS/MS method described above.

-

Use T2SA as a marker for "AOP Resistance" in degradation studies.

References

-

García-Galán, M. J., et al. (2008). "Determination of sulfonamides and their acetylated metabolites in environmental water by liquid chromatography–tandem mass spectrometry." Journal of Chromatography A. Link

-

Boreen, A. L., et al. (2004). "Photochemical fate of sulfonamides in the aquatic environment." Environmental Science & Technology. Link

-

Pérez, S., & Barceló, D. (2007). "Fate and occurrence of X-ray contrast media in the environment." (Contextual reference for polar sulfonic acid analysis). Analytical and Bioanalytical Chemistry. Link

-

Khetan, S. K., & Collins, T. J. (2007). "Human pharmaceuticals in the aquatic environment: a challenge to Green Chemistry." Chemical Reviews. Link

-

Zhu, B., et al. (2021). "Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate." Processes. Link

Sources

Methodological & Application

Application Note: Protocol for Sulfonylation of Amines using Thiazole-2-sulfonyl Chloride

[1]

Executive Summary

The introduction of the thiazole-2-sulfonyl moiety is a high-value transformation in medicinal chemistry, often found in antiviral and anticancer scaffolds.[1][2] However, unlike its phenyl counterparts, Thiazole-2-sulfonyl chloride (T2SC) exhibits significant thermal and hydrolytic instability.[1]

This Application Note provides a robust, field-tested protocol for the sulfonylation of amines using T2SC. Crucially, it addresses the reagent's propensity for

-

Method A: Direct coupling using isolated T2SC (requires strict handling).

-

Method B (Recommended): In situ generation from 2-mercaptothiazole to ensure reproducibility.[1]

Chemical Challenges & Mechanistic Insight

The Instability Factor

Heteroaryl sulfonyl chlorides, particularly those with nitrogen adjacent to the sulfur-bearing carbon (alpha-position), are prone to decomposition.[1] The electron-deficient nature of the thiazole ring makes the sulfur center highly electrophilic but also susceptible to:

-

Hydrolysis: Rapid conversion to thiazole-2-sulfonic acid in the presence of trace moisture.[1]

-

Extrusion: Thermal decomposition releasing sulfur dioxide and 2-chlorothiazole, often occurring above

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfonyl center, forming a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. A base is required to neutralize the generated HCl and drive the equilibrium.

Visualization: Mechanism & Competing Pathways

The following diagram illustrates the desired pathway versus the critical failure modes (hydrolysis and decomposition).

Figure 1: Reaction mechanism showing the competition between successful sulfonylation (Green) and decomposition pathways (Red).[1]

Experimental Protocol

Reagents and Equipment

-

Reagent: Thiazole-2-sulfonyl chloride (Commercial) OR 2-Mercaptothiazole (for in situ).[1]

-

Solvent: Dichloromethane (DCM), Anhydrous (

ppm -

Base: Triethylamine (

) or Pyridine.[1] -

Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, for hindered amines).[1]

-

Atmosphere: Argon or Nitrogen balloon.

Method A: Direct Coupling (Using Commercial Chloride)

Use this method only if you have fresh, high-quality Thiazole-2-sulfonyl chloride stored at

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Amine Solution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add

(1.5 equiv).[1] -

Cooling (Critical): Cool the solution to

to-

Expert Note: Do not allow the temperature to rise. T2SC degrades rapidly at RT.

-

-

Reagent Addition: Dissolve Thiazole-2-sulfonyl chloride (1.2 equiv) in a minimal amount of cold DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Reaction: Stir at

for 1–2 hours. Monitor by TLC/LCMS.-

Checkpoint: If starting material remains after 2 hours, do not heat. Add fresh sulfonyl chloride instead.

-

-

Workup: Quench with saturated

. Extract with DCM.[2] Wash organic layer with brine, dry over

Method B: In Situ Oxidative Chlorination (Recommended)

This method generates the unstable chloride immediately before use, ensuring high activity.

Step-by-Step:

-

Chlorination: Suspend 2-mercaptothiazole (1.0 equiv) in

(1:1 v/v). Cool to -

Oxidation: Bubble

gas or add-

Observation: A yellow oil/solid (the sulfonyl chloride) will form.

-

-

Extraction (Rapid): Extract the cold mixture quickly with cold DCM. Wash with ice-cold water.[1] Do not dry or store.

-

Coupling: Immediately add this cold DCM solution to a pre-cooled (

) solution of your amine and Pyridine (3.0 equiv) in DCM. -

Completion: Stir at RT for 2 hours.

Optimization & Data Analysis

Solvent and Base Screening

The choice of base significantly impacts the yield, particularly in preventing the hydrolysis of the sensitive sulfonyl chloride.

| Entry | Solvent | Base | Temperature | Yield (%) | Notes |

| 1 | DCM | 65-75% | Standard conditions.[1] Good for primary amines. | ||

| 2 | THF | DIPEA | 50-60% | Slower reaction; hydrolysis competes.[1] | |

| 3 | Pyridine | Pyridine | 85-92% | Pyridine acts as solvent & base.[1] Best for stability.[3] | |

| 4 | MeCN | RT | <30% | Failed. Decomposition of reagent observed. |

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate experimental workflow.

Troubleshooting & Self-Validation

To ensure the protocol is working (Self-Validation), perform these checks during the experiment:

-

The "Hydrolysis Check": Run an LCMS of the reaction mixture after 10 minutes.

-

The "Thermal Check": If the reaction turns dark black/brown rapidly upon addition of the chloride, thermal decomposition is occurring. Lower the temperature to

and add the reagent slower.

References

-

Syntheses of Thiazole-2-sulfonamides

-

Stability of Heteroaryl Sulfonyl Chlorides

-

General Sulfonylation Protocols

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

-

-

In Situ Preparation Methods

Sources

- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

Application Note: Optimizing Sulfonylation Efficiency – Handling Thiazole-2-Sulfonyl Chloride

Executive Summary: The "Instability Paradox"

Thiazole-2-sulfonyl chloride is a notoriously unstable electrophile. Unlike its benzenoid counterparts (e.g., Tosyl chloride), the electron-deficient nature of the thiazole ring—specifically at the C2 position—renders the C–S bond extremely labile.

The Core Challenge: Researchers often observe the formation of 2-chlorothiazole or purple/black tar instead of the desired sulfonamide. This is due to a competitive decomposition pathway where sulfur dioxide (

Strategic Recommendation: Avoid isolation of thiazole-2-sulfonyl chloride whenever possible. The "Gold Standard" protocol detailed below utilizes in situ generation at low temperature , followed immediately by nucleophilic trapping.[1]

Mechanistic Insight & Causality

To optimize reaction conditions, one must understand the competing pathways.[1] The C2 position of thiazole is flanked by both Nitrogen and Sulfur, making it highly electrophilic.[1]

Competing Reaction Pathways

When a nucleophile (amine) is introduced, three events compete:

-

Sulfonylation (Desired): Attack at the sulfonyl sulfur.

- Extrusion (Thermal Decomposition): Loss of gas to form 2-chlorothiazole.

-

Displacement (Side Reaction): Direct attack at C2, displacing the entire

Pathway Visualization

The following diagram illustrates the kinetic competition. Note that Temperature is the primary switch between Pathway A (Desired) and Pathway B (Decomposition).

Figure 1: Kinetic competition between sulfonylation and decomposition.[1] Low temperature is critical to favor Path A.

Experimental Protocols

Protocol A: In Situ Oxidative Chlorination (Gold Standard)

Best for: Primary and secondary amines.[1] Rationale: Generates the unstable sulfonyl chloride at cryogenic temperatures and consumes it immediately, preventing decomposition.[1]

Reagents:

-

Substrate: Thiazole-2-thiol (commercially available or synthesized via dithiocarbamate).

-

Oxidant: N-Chlorosuccinimide (NCS) and HCl (2M) OR Chlorine gas (

).[1] -

Solvent: Acetonitrile (ACN) / Water (5:1 ratio).[1]

-

Base: Sodium Bicarbonate (

) or DIPEA (for the coupling step).

Step-by-Step Methodology:

-

Preparation (Oxidation):

-

Dissolve Thiazole-2-thiol (1.0 equiv) in ACN/Water (5:1) in a round-bottom flask.

-

Cool the mixture to -10°C to -5°C using an ice/salt bath. Critical: Do not let T rise above 0°C.

-

Add NCS (3.0 equiv) portion-wise over 15 minutes. Alternatively, bubble

gas slowly until a persistent yellow-green color is observed.[1] -

Stir at -5°C for 20–30 minutes. The mixture effectively contains thiazole-2-sulfonyl chloride.

-

-

Workup (Rapid Extraction):

-

Coupling (Sulfonylation):

-

In a separate flask, prepare the Amine (1.1 equiv) and Base (Pyridine or DIPEA, 2.5 equiv) in DCM at 0°C .

-

Add the cold sulfonyl chloride solution (from Step 2) dropwise to the amine solution over 10 minutes.

-

Allow to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

-

Purification:

Protocol B: The "Stable Surrogate" Strategy (TCP Esters)

Best for: Valuable/complex amines or when Protocol A fails. Rationale: Instead of the unstable chloride, synthesize the 2,4,6-trichlorophenyl (TCP) ester .[1][3][4] These esters are stable solids that can be stored and reacted with amines later.[1][4]

Workflow:

-

Formation: React 2-lithiothiazole (generated from 2-bromothiazole + nBuLi at -78°C) with 2,4,6-trichlorophenyl chlorosulfate .

-

Isolation: Isolate the stable TCP-sulfonate ester via silica chromatography.

-

Coupling: React the TCP-ester with the amine (R-

) and DBU (base) in THF at 50°C.

Data Presentation: Optimization Parameters

The following table summarizes the impact of reaction variables on the yield of N-benzylthiazole-2-sulfonamide.

| Variable | Condition | Yield (%) | Observation |

| Temperature | 25°C (Room Temp) | 15% | Major product: 2-chlorothiazole (decomposition). |

| 0°C | 65% | Moderate yield, some purple discoloration. | |

| -10°C | 88% | Clean conversion, pale yellow solid.[1] | |

| Base | Triethylamine (TEA) | 45% | TEA can promote |

| Pyridine | 82% | Acts as a nucleophilic catalyst and buffer.[1] | |

| DIPEA | 85% | Excellent non-nucleophilic base, minimizes side reactions.[1] | |

| Solvent | DMF | 30% | Difficult removal; promotes thermal decomposition. |

| DCM | 90% | Best solubility for chloride; easy low-temp handling. |

Decision Workflow

Use this logic tree to select the correct protocol for your specific substrate.

Figure 2: Workflow for selecting the appropriate synthesis or handling method.

Troubleshooting & FAQs

Q: The reaction mixture turned deep purple/black immediately.

-

Cause: This indicates decomposition of the thiazole ring.

-

Fix: Your temperature was too high. Ensure the internal temperature (use a probe) is < 0°C before adding the sulfonyl chloride.

Q: I isolated the product, but NMR shows a missing sulfonamide proton and peaks matching 2-chlorothiazole.

-

Cause:

extrusion. This happens if the sulfonyl chloride is left standing or if the reaction is heated too quickly. -

Fix: Use Protocol A. Do not isolate the chloride; react it immediately with the amine.

Q: Can I use water in the reaction?

-

Answer: For formation (Protocol A), water is necessary for the oxidative chlorination mechanism.[1] However, for the coupling step, biphasic conditions (DCM/Water) are acceptable only if the amine is highly reactive.[1] For sluggish amines, anhydrous conditions (DCM with dry base) are preferred.[1]

References

-

Stability of Heteroaromatic Sulfonyl Chlorides: Blas, J. et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[1][5] ChemRxiv, 2024.[1] [Link] (Authoritative source on the decomposition pathways of 2-isomers vs 4/5-isomers).

-

In Situ Synthesis Protocol: Bahrami, K. et al. "Direct Conversion of Thiols to Sulfonyl Chlorides using NCS and HCl."[1] Journal of Organic Chemistry, 2011.[1] [Link] (Foundational method for the oxidative chlorination step).

-

Stable Surrogate Strategy (TCP Esters): Caddick, S. et al. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate."[1][4] Organic Letters, 2015.[1][6] [Link] (Describes the use of stable esters to bypass unstable chlorides).

-

Thiazole Reactivity Review: Metzger, J. V.[1] "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.[1] [Link] (General reference for the electrophilicity of C2-thiazoles).

Sources

- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole synthesis [organic-chemistry.org]

Introduction: The Strategic Value of Thiazole Sulfonamides in Drug Discovery

An in-depth guide to the late-stage functionalization of thiazole sulfonamides, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the rationale behind experimental choices and incorporating field-proven insights.

The thiazole sulfonamide motif represents a powerful convergence of two privileged scaffolds in medicinal chemistry. Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen, is a core component of numerous FDA-approved drugs, including antimicrobials and anticancer agents, valued for its metabolic stability and ability to engage in key biological interactions.[1][2][3] The sulfonamide group is a ubiquitous pharmacophore found in nearly 200 commercial drugs, acting as a versatile hydrogen bond donor/acceptor and a bioisostere for other functional groups.[4][5]

The combination of these two moieties creates a rich chemical space for drug design. However, synthesizing analogues of a promising lead compound de novo is often time-consuming and inefficient. Late-stage functionalization (LSF) offers a more strategic approach, enabling the direct modification of a complex molecule at a late step in the synthesis.[6][7][8] This allows for rapid generation of a library of analogues from a common advanced intermediate, accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

This guide details robust and versatile protocols for the LSF of thiazole sulfonamides, focusing on modern synthetic methodologies that provide predictable control over site-selectivity and functional group tolerance.

Core LSF Strategies and Decision-Making Workflow

Choosing the appropriate LSF strategy depends on the desired modification and the specific substitution pattern of the thiazole sulfonamide core. The following diagram outlines a general decision-making workflow.

Caption: Decision workflow for selecting an LSF strategy.

Strategy 1: Transition Metal-Catalyzed C–H Activation

Direct C–H activation is a powerful LSF strategy that avoids the need for pre-functionalized starting materials (e.g., halides or boronic esters), improving atom economy.[9] The sulfonamide moiety itself can serve as an effective directing group, guiding a transition metal catalyst to a specific C–H bond, typically at the ortho position of an attached aryl ring.[4][10]

Scientific Principle: Sulfonamide-Directed C–H Functionalization

In this approach, the sulfonamide nitrogen coordinates to a transition metal center (commonly Rh(III) or Pd(II)). This brings the catalyst into close proximity to the ortho C–H bond of the aryl ring, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway. The resulting metallacyclic intermediate can then react with a variety of coupling partners (e.g., alkenes, alkynes, arylboronic acids) to form a new C–C or C-heteroatom bond.

A fascinating aspect is the ability to control site-selectivity in molecules containing multiple directing groups. For an aryl sulfonamide bearing a thiazole ring, C–H activation can potentially be directed by either the sulfonamide or the thiazole nitrogen. Research has shown that reaction parameters, such as solvent polarity, can be tuned to selectively favor one pathway over the other.[10][11] Less polar solvents tend to favor the sulfonamide-directed pathway, while more polar solvents can promote functionalization directed by the N-heterocycle.[11]

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. acceledbio.com [acceledbio.com]

- 7. Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Late stage functionalization of heterocycles using hypervalent iodine(iii) reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Late-stage C-H functionalization | Edgars Suna Group [ospt.osi.lv]

- 10. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction temperature for thiazole sulfonylation

Topic: Optimizing Reaction Temperature for Thiazole Sulfonylation Role: Senior Application Scientist, Heterocyclic Chemistry Division Audience: Medicinal Chemists & Process Development Scientists

Technical Support Center: Thiazole Functionalization

Mission Statement: Welcome to the Advanced Heterocycles Support Hub. Thiazole sulfonylation is notoriously deceptively simple. While the reagents (sulfinates, sulfonyl chlorides) are standard, the thiazole core is electronically schizophrenic—electron-deficient enough to resist electrophilic attack, yet prone to ring-opening or desulfonylation under thermal stress. This guide moves beyond "add and stir" to explain the thermodynamic consequences of your temperature setpoints.

Module 1: The Thermodynamics of Failure (FAQ)

Q1: I am running a direct C-H sulfonylation at 130°C to push conversion, but my yield drops after 4 hours. Why?

A: You are likely fighting

-

Mechanism: The sulfonyl group extrudes

, generating a transient radical or bi-radical pair that recombines to form bi-aryls or polymerizes into "black tar." -

The Fix: Cap your reaction temperature at 100°C . If conversion is sluggish, switch from thermal activation to a photoredox approach (Blue LED, 45°C) or change the catalyst system (e.g., from Cu(II) to a Pd(II)/Ligand system that lowers the activation energy).

Q2: My lithiation-sulfonylation sequence (n-BuLi, then

A: C2 is indeed the kinetic acidity leader (

-

The Error: If you allow the lithiated intermediate to warm above -50°C before quenching with the electrophile, the "Dance of Sulfur" (halogen-dance or base-catalyzed migration) occurs. The lithiated species equilibrates to the thermodynamically more stable C5 position or causes ring fragmentation.

-

The Protocol: Maintain -78°C strictly during lithiation and electrophile addition. Only warm to room temperature after the C-S bond is fully formed.

Q3: Why does my Copper-catalyzed reaction turn black and stop at 60% conversion?

A: This is Catalyst Sintering (Ostwald Ripening).

-

The Cause: Sustained heating at >110°C causes homogenous Copper or Palladium species to aggregate into catalytically inactive bulk metal (nanoparticles

bulk black powder). -

The Fix: Add a ligand! A bidentate ligand (e.g., phenanthroline or bipyridine) stabilizes the metal center, allowing it to survive 100°C+ without aggregating. Alternatively, lower the temp to 80°C and extend the reaction time.

Module 2: Troubleshooting Decision Tree

Use this logic flow to diagnose your current reaction failure.

Figure 1: Diagnostic logic for thiazole sulfonylation failures. Follow the path based on your LCMS/NMR data.

Module 3: Optimized Protocol (Copper-Catalyzed C-H Sulfonylation)

This protocol is optimized for C5-sulfonylation of 2-substituted thiazoles. It balances the activation energy required for C-H cleavage against the thermal instability of the catalyst.

Reagents:

-

Substrate: 2-Phenylthiazole (1.0 equiv)

-

Sulfonyl Source: Sodium p-toluenesulfinate (2.0 equiv)

-

Catalyst:

(20 mol%) -

Ligand: 1,10-Phenanthroline (20 mol%) – Critical for temp stability

-

Oxidant:

(2.0 equiv) -

Solvent: DMSO:H2O (4:1) – DMSO promotes solubility of sulfinate salts

Step-by-Step Optimization:

-

The Setup: Dissolve catalyst and ligand in DMSO first. Stir for 10 mins at Room Temp (RT) to form the active complex. Do not heat yet.

-

Addition: Add the thiazole and sulfinate salt.

-

The "Ramp":

-

Do not plunge into a pre-heated bath.

-

Ramp temperature to 90°C over 20 minutes.

-

Why? Instant heat can cause rapid decomposition of the persulfate oxidant before the catalytic cycle engages.

-

-

Monitoring: Run for 12 hours.

-

Checkpoint: If reaction turns bright green/blue, Cu(II) is active. If it turns brick red or black, the catalyst has crashed out (temperature too high or ligand insufficient).

-

Data: Temperature vs. Yield (2-Phenylthiazole)

| Temperature | Yield (Isolated) | Major Byproduct | Observation |

| 60°C | 25% | SM Recovery | Kinetic barrier not overcome. |

| 90°C | 82% | None | Optimal Zone. |

| 110°C | 65% | Homocoupling | Radical recombination dominates. |

| 130°C | 40% | Desulfonylated |

Module 4: Mechanistic Visualization

Understanding the competing pathways is essential for troubleshooting.

Figure 2: Competing pathways. Note that high temperatures trigger the dashed red path (Desulfonylation).

References

-

Mechanistic Insights on ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Extrusion: Peláez, W. J., et al. "Sulfur Dioxide Extrusion: Exploring the Mechanism Behind the Formation of Highly Reactive Intermediates." Tetrahedron, 2013. -

Copper-Catalyzed Sulfonylation Protocols: "The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation." Molecules, 2021.[1][2] 2

-

Direct C-H Sulfonylation of Heteroaromatics: Friedrich, M., et al. "Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics."[3] ChemRxiv, 2021. 3

-

Thiazole Synthesis & Temperature Optimization: "Optimization of reaction conditions for thiazole synthesis." Beilstein Journal of Organic Chemistry, 2015. 4

Sources

- 1. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization | MDPI [mdpi.com]

- 2. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

Technical Guide: Solvent Compatibility & Handling of Thiazole-2-sulfonyl Chloride

[1]

Executive Summary: The Stability Paradox

Thiazole-2-sulfonyl chloride is a high-value heterocyclic building block used frequently in the synthesis of sulfonamide-based bioactives (e.g., antiviral and anticancer agents).[1] However, it exhibits anomalous instability compared to its benzene or pyridine analogs.

Crucial Insight: The electron-deficient nature of the thiazole ring at the C2 position destabilizes the sulfonyl chloride moiety, making it hyper-susceptible to nucleophilic attack and thermal decomposition. Unlike tosyl chloride, which is stable in open air for hours, Thiazole-2-sulfonyl chloride can degrade within minutes if exposed to incompatible solvents or trace moisture.

Critical Solvent Incompatibilities (The "Red Zone")

WARNING: The following solvents must be strictly avoided as reaction media or storage vectors. The mechanisms below explain the causality of failure.

A. Dimethyl Sulfoxide (DMSO)

Status: PROHIBITED

Risk: Violent decomposition, gas evolution, and side reactions.[1]

Mechanism: Sulfonyl chlorides behave like oxalyl chloride in DMSO.[1] They activate the sulfoxide oxygen, forming an unstable chlorosulfonium ion (Swern-like intermediate).[1] This intermediate rapidly fragments, releasing sulfur dioxide (

-

Reaction:

-

Outcome: Loss of reagent, pressure buildup in sealed vials, and contamination of the mixture with foul-smelling sulfides [1][2].

B. N,N-Dimethylformamide (DMF)

Status: HIGH RISK / AVOID

Risk: Formation of Vilsmeier-Haack reagents and runaway exotherms.[1]

Mechanism: DMF acts as a nucleophile towards the sulfonyl sulfur.[1] This generates a chloroiminium salt (Vilsmeier reagent) and releases the sulfonate anion. This process often liberates

-

Outcome: The reagent is consumed to form a chlorinating agent (

), which can then chlorinate other parts of your molecule instead of sulfonating it [3].[2]

C. Alcohols (Methanol, Ethanol, IPA)

Status: PROHIBITED (unless forming sulfonate esters)

Risk: Rapid Solvolysis.[1]

Mechanism: The high electrophilicity of the sulfur atom leads to immediate formation of the sulfonate ester (

-

Note: Thiazole-2-sulfonyl chloride reacts with methanol orders of magnitude faster than phenyl-sulfonyl chloride due to the electron-withdrawing effect of the thiazole nitrogen [4].[1]

D. Water

Status: PROHIBITED Risk: Hydrolysis to Sulfonic Acid.[1] Mechanism: Even trace moisture in "wet" organic solvents can hydrolyze the chloride to Thiazole-2-sulfonic acid and HCl.[1] The generated acid can autocatalyze further decomposition of the thiazole ring.

Recommended Solvent Systems (The "Green Zone")

To ensure high yields (>90%), use the following solvents. All solvents must be anhydrous (water content <50 ppm).[1]

| Solvent | Grade Requirement | Suitability | Notes |

| Dichloromethane (DCM) | Anhydrous, Amylene-stabilized | Excellent | High solubility, easy removal, inert to the sulfonyl group.[1] |

| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Good | Ensure no peroxides.[1] Good for solubility of amine partners.[1][3] |

| Acetonitrile (MeCN) | Anhydrous | Good | Useful for polar substrates; less reactive than DMF.[1] |

| Toluene | Anhydrous | Moderate | Good for thermal stability, but solubility of the thiazole reagent may be lower. |

Visualizing Reactivity & Decomposition

The following diagram maps the fate of Thiazole-2-sulfonyl chloride in various environments.

Figure 1: Reaction pathways of Thiazole-2-sulfonyl chloride. Red paths indicate decomposition; Green indicates the desired synthetic route.

Troubleshooting & FAQs

Q1: My reaction mixture turned black and bubbled when I added the sulfonyl chloride to the amine in DMF. What happened?

Diagnosis: You likely triggered a Vilsmeier-Haack type degradation.[1]

Mechanism: The Thiazole-2-sulfonyl chloride reacted with the DMF solvent instead of your amine.[1] The bubbling was sulfur dioxide (

Q2: Can I store a stock solution of the reagent in DMSO for biological assays?

Diagnosis: Absolutely not.[1][5] Reasoning: The reagent will decompose within minutes to hours, generating HCl and potentially false-positive hits in your assay due to the reactivity of the decomposition products. Solution: Prepare fresh solutions in anhydrous DMSO immediately before use (within <5 minutes) only if absolutely necessary for the assay, but for synthesis, avoid DMSO entirely.

Q3: I see a new spot on TLC that corresponds to the methyl ester. I used DCM, so where did it come from?

Diagnosis: Methanol contamination.[1][6] Reasoning: Did you use DCM stabilized with methanol? Or did you quench an aliquot with methanol before TLC? Thiazole-2-sulfonyl chloride reacts with methanol almost instantaneously.[1] Solution: Use amylene-stabilized DCM.[1] Quench TLC aliquots with water/amine, not pure methanol, to avoid confusion.

Standard Operating Procedure (SOP): Sulfonamide Synthesis

Objective: Coupling Thiazole-2-sulfonyl chloride with a primary amine (

Materials:

-

Thiazole-2-sulfonyl chloride (1.1 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

-

Anhydrous DCM (0.1 M concentration relative to amine)[1]

-

Argon/Nitrogen atmosphere[1]

Protocol:

-

Preparation: Flame-dry the reaction flask and cool to room temperature under inert gas (

/Ar). -

Dissolution: Dissolve the Amine and Base (TEA/DIPEA) in anhydrous DCM. Cool the mixture to 0°C (ice bath).

-

Why? Cooling controls the exotherm and minimizes side reactions.[1]

-

-

Addition: Dissolve Thiazole-2-sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 5-10 minutes.

-

Note: Do not add solid reagent directly if possible; a solution ensures even dispersion and prevents hot-spots.[1]

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 1-4 hours. Monitor by TLC/LCMS.[1]

-

Checkpoint: If starting material remains but the sulfonyl chloride is gone (hydrolyzed), add a small second portion (0.2 equiv).

-

-

Work-up: Dilute with DCM. Wash with 0.1 M HCl (to remove excess base/amine), followed by saturated

and Brine. Dry over

References

-

Gaylord Chemical Company. (2024).[1] Reaction Solvent: Dimethyl Sulfoxide (DMSO) Technical Bulletin.[1]Link (General reference for DMSO reactivity with acid chlorides).[1]

-

Mancuso, A. J., & Swern, D. (1981).[1] Activated dimethyl sulfoxide: Useful reagents for synthesis.[1][3] Synthesis, 1981(03), 165-185. (Mechanism of DMSO activation by electrophiles).

-

Klausner, Y. S., & Chorev, M. (1977).[1] Peptide Synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Discusses side reactions of sulfonyl halides in DMF).

-

King, J. F., et al. (1981).[1] Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. (Kinetics of sulfonyl chloride solvolysis).

-

BenchChem. (2025).[1][8] Thiazole-2-sulfonyl chloride Product Data.[1][5][9][10]Link (General handling data).[1]

Sources

- 1. 2-Benzothiazolesulfonyl chloride | C7H4ClNO2S2 | CID 9794661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]

- 3. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]

- 4. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]

- 5. 2-Thiazolesulfonyl Chloride | CAS 100481-09-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. gchemglobal.com [gchemglobal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.p212121.com [store.p212121.com]

- 10. researchgate.net [researchgate.net]

Controlling side reactions in thiazole ring sulfonation

Status: Operational | Tier: Level 3 Engineering Support Topic: Controlling Side Reactions in Thiazole Ring Sulfonation

Core Directive & Scope

Welcome to the advanced troubleshooting center for thiazole functionalization. Thiazole rings are notoriously electron-deficient (π-deficient), mimicking the reactivity of pyridine. Consequently, electrophilic aromatic substitution (EAS) like sulfonation requires forcing conditions (oleum, high heat), which paradoxically triggers rapid scaffold degradation.

This guide addresses the three primary failure modes in thiazole sulfonation:

-

Ring Hydrolysis: Destruction of the heterocyclic core.

-

Kinetic Trapping: Formation of unstable N-sulfonated intermediates.

-

Desulfonation: Reversibility of the reaction under thermodynamic stress.

The "Baking Process": Controlling Regiochemistry

Context: When sulfonating 2-aminothiazoles , users often report isolating the starting material or an unstable intermediate. This is rarely a failure of reagents but a failure of thermodynamic control .

The Mechanism: Sulfonation of 2-aminothiazole does not proceed directly at the C5 carbon. It follows a migration mechanism similar to the Piria reaction or the "baking" of anilinium sulfate.

-

Kinetic Phase: The exocyclic amine reacts with

to form thiazolyl-2-sulfamic acid (N-S bond). -

Thermodynamic Phase: Under heat (

), the sulfonyl group migrates from the nitrogen to the C5 carbon (C-S bond).

Failure Mode: Stopping the reaction too early or at too low a temperature yields the hydrolytically unstable sulfamic acid, which reverts to starting material during aqueous workup.

Visualizing the Migration Pathway

Figure 1: The "Baking" mechanism. Note the dashed red line indicating the common failure mode where the kinetic intermediate hydrolyzes back to the starting material if not "baked" to the C5 position.

Critical Troubleshooting Guides

Ticket #1: "My reaction mixture turned into a black tar."

Diagnosis: Ring Fragmentation (Acid Hydrolysis). Root Cause: Thiazoles are Schiff bases (cyclic imines). While stable, the C=N bond is susceptible to hydrolysis, especially when the ring is protonated (which increases electrophilicity at C2) and water is present.

Protocol Adjustment:

| Variable | Standard Protocol | Optimized Protocol | Rationale |

|---|

| Acid Source | 98%

Corrective Action:

-

Ensure glassware is oven-dried.

-

Use 20% Oleum . The free

maintains anhydrous conditions. -

Keep temperature below 100°C during addition, then ramp slowly to 160-180°C for the rearrangement.

Ticket #2: "Yield decreases when I extend the reaction time."

Diagnosis: Desulfonation (Reversibility).

Root Cause: Sulfonation is reversible.[1]

Diagnostic Workflow:

Figure 2: Decision tree for mitigating desulfonation/yield loss.

Validated Experimental Protocol

Target: Synthesis of 2-aminothiazole-5-sulfonic acid. Based on the classic "Baking Process" adapted for modern safety standards.

Reagents:

-

2-Aminothiazole (1.0 eq)

-

Oleum (20% free

, 3.0 eq) -

Sulfuric Acid (98%, solvent volume)

Step-by-Step Procedure:

-

Preparation: Place 2-aminothiazole in a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails as the mixture becomes pasty).

-

Acidification: Cool the flask to 0-5°C. Dropwise add 98%

. Caution: Exothermic. -

Oleum Addition: Add 20% Oleum slowly, maintaining temp < 50°C.

-

The Bake (Crucial Step):

-

Heat oil bath to 160°C .

-

The mixture will likely solidify or become a thick paste (formation of the sulfamic acid intermediate).

-

Continue heating for 3-4 hours. The mass may liquefy again as the rearrangement to the sulfonic acid occurs.

-

-

Quench: Cool to room temperature. Pour the reaction mass onto crushed ice (approx 5x weight of acid).

-

Isolation: The sulfonic acid is zwitterionic and poorly soluble in cold water. Filter the precipitate.

-

Purification: Recrystallize from boiling water.

Quality Control Check:

-

1H NMR (D2O): Look for the disappearance of the C5 proton. The C4 proton should appear as a singlet (approx 7.5-8.0 ppm), confirming substitution at C5.

Frequently Asked Questions (FAQ)

Q: Can I use Chlorosulfonic acid (

-

Pros: Can be run at lower temperatures (80-100°C).

-

Cons: High risk of forming the sulfonyl chloride (

) side product if excess reagent is used. If you require the sulfonic acid, Oleum is generally cleaner for the "baking" method.

Q: Why does my product contain a mixture of isomers? A: If the C5 position is blocked, sulfonation may occur at C4, but this is rare due to electronic repulsion. More likely, you are observing the N-sulfonated intermediate (kinetic product) mixed with the C-sulfonated product (thermodynamic).

-

Fix: Increase reaction temperature or time during the "baking" phase to force full migration to C5.

Q: The reaction works for 2-aminothiazole, but fails for unsubstituted thiazole. Why? A: The amino group at C2 is electron-donating (+M effect), which activates the C5 position. Unsubstituted thiazole is highly deactivated (similar to nitrobenzene).

-

Fix: Sulfonation of unsubstituted thiazole requires mercury catalysis (HgSO4) or extreme conditions (250°C), which are often impractical. Consider alternative synthetic routes, such as cyclization of pre-sulfonated acyclic precursors.

References

- Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 34. Wiley-Interscience.

-

Lafay, J. (1947). Process for the production of 2-aminothiazole derivatives. U.S. Patent 2,433,395. Link (Describes the "baking" process and rearrangement mechanism).

-

Ohba, N., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Link (Modern application of sulfonylation and handling of 2-aminothiazole intermediates).

- Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

-

Fife, T. H., et al. (1990).[2] Mechanism of Thiazolidine Hydrolysis. Journal of the American Chemical Society.[2] Link (Detailed kinetics on the ring-opening/hydrolysis of thiazole derivatives under acidic conditions).

Sources

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Thiazole-2-sulfonic Acid Degradation Products

This guide provides a comprehensive framework for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Thiazole-2-sulfonic acid. We will delve into the rationale behind analytical choices, compare methodologies, and provide actionable protocols tailored for researchers, scientists, and drug development professionals. Our focus is on building a robust method grounded in scientific principles and regulatory expectations.

The Imperative of Degradation Analysis

In pharmaceutical development, understanding a molecule's stability is paramount. Forced degradation studies, or stress testing, are intentionally rigorous investigations designed to identify the likely degradation products of a drug substance.[1][2] This process is a cornerstone of developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4] For a molecule like Thiazole-2-sulfonic acid, this involves exposing it to a range of harsh conditions to accelerate its decomposition and understand its degradation pathways.[5] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%, which is sufficient to produce and detect relevant degradation products without generating unrealistic secondary degradants.[1]

Predicted Degradation Pathways

The structure of Thiazole-2-sulfonic acid—featuring a heterocyclic thiazole ring and a strongly acidic sulfonic acid group—suggests several potential degradation pathways under stress conditions. The thiazole ring can be susceptible to cleavage under strong hydrolytic conditions, while the sulfur atom is a potential site for oxidation.[6] Photolytic degradation may also occur, potentially through complex mechanisms like cycloaddition reactions observed in other aryl-substituted thiazoles.[7]

Caption: Predicted degradation pathways for Thiazole-2-sulfonic acid.

The Analytical Challenge: Beyond Standard Reversed-Phase HPLC

Thiazole-2-sulfonic acid and its likely degradation products are highly polar and acidic. This presents a significant challenge for traditional reversed-phase (RP) HPLC, which relies on hydrophobic interactions for retention. When using standard C18 columns, such polar compounds often exhibit poor retention, eluting at or near the void volume, which prevents effective separation from the solvent front and other polar degradants.[3]

To overcome this, alternative chromatographic strategies are necessary.

Comparison of Analytical Techniques

A robust stability-indicating method requires adequate retention of the parent compound and baseline separation from all degradation products. Below is a comparison of potential HPLC-based approaches.

| Methodology | Principle | Advantages for Sulfonic Acids | Disadvantages |

| Traditional RP-HPLC (e.g., C18) | Hydrophobic interaction chromatography. | Ubiquitous, wide variety of columns. | Poor retention for very polar analytes like sulfonic acids.[8] Peak tailing is common. |

| Ion-Pair Chromatography (IPC) | An ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase to form a neutral complex with the analyte, increasing its retention on an RP column. | Can improve retention of ionic compounds significantly. | Complex mobile phases, long column equilibration times, potential for baseline noise, and suppression of MS signals. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A polar stationary phase is used with a high-organic mobile phase. Analytes partition into a water-enriched layer on the stationary phase surface. | Excellent retention for highly polar compounds. | Can be sensitive to mobile phase composition and sample matrix; may require different expertise than RP-HPLC. |

| Mixed-Mode Chromatography (MMC) | The stationary phase has both reversed-phase (e.g., C18) and ion-exchange (e.g., anion exchange) functionalities. | Provides multiple retention mechanisms (hydrophobic and ionic), offering excellent retention and unique selectivity for compounds like sulfonic acids.[8] Compatible with MS. | Column selection is critical and depends on analyte properties. |

For Thiazole-2-sulfonic acid, Mixed-Mode Chromatography (MMC) presents the most robust and versatile solution, offering strong retention via anion-exchange and differential selectivity for degradation products through its reversed-phase characteristics.

Recommended Analytical Workflow & HPLC Protocol

A successful analysis begins with a well-planned experimental workflow. This involves subjecting the parent compound to controlled stress, followed by analysis using a validated, stability-indicating HPLC method.

Caption: Experimental workflow for forced degradation analysis.

Detailed HPLC Protocol

This protocol is designed as a starting point for developing a stability-indicating method using Mixed-Mode Chromatography.

Objective: To separate Thiazole-2-sulfonic acid from its potential degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

-

Column: Mixed-mode reversed-phase/anion-exchange column (e.g., Amaze TR or similar).

-

Rationale: This provides a strong anion-exchange mechanism to retain the sulfonic acid group and a reversed-phase mechanism to separate compounds based on hydrophobicity, offering excellent resolving power.[8]

-

-

Mobile Phase A: 40 mM Ammonium phosphate, pH adjusted to 4.0.

-

Mobile Phase B: Acetonitrile.

-

Rationale: A phosphate buffer controls the pH to ensure consistent ionization of the analyte, while acetonitrile acts as the organic modifier. The buffer ions also control the elution from the ion-exchange stationary phase.[8]

-

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 15.0 50 17.0 90 19.0 90 19.1 10 | 25.0 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 240 nm (or λmax of Thiazole-2-sulfonic acid, determined by DAD).

-

Injection Volume: 10 µL.

Method Validation: Ensuring Trustworthiness

Once the chromatographic conditions are optimized, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

Step-by-Step Validation Protocol

-

Specificity/Selectivity:

-

Procedure: Inject a blank (diluent), a solution of the parent compound, and all stressed (degraded) samples.

-

Acceptance Criteria: The parent peak should be free from interference from any degradation products, impurities, or blank components. Peak purity analysis using a DAD is essential to confirm homogeneity.[9]

-

-

Linearity:

-

Procedure: Prepare at least five concentrations of the reference standard (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

-

-

Accuracy:

-

Precision (Repeatability & Intermediate Precision):

-

Procedure:

-

Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ):

-

Procedure: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.[11]

-

Acceptance Criteria: The LOQ must be precise and accurate.

-

-

Robustness:

-

Procedure: Introduce small, deliberate variations to the method parameters (e.g., ±0.2 pH units in mobile phase, ±2°C in column temperature, ±5% in organic composition).[10]

-

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

-

Conclusion

The analysis of Thiazole-2-sulfonic acid and its degradation products requires a thoughtful approach that moves beyond standard reversed-phase HPLC. By leveraging the superior retention and selectivity of Mixed-Mode Chromatography, a robust, specific, and reliable stability-indicating method can be developed. This guide provides the foundational principles, a detailed starting protocol, and a validation framework to ensure the generated data is accurate and defensible. Adherence to this systematic process allows for a comprehensive understanding of the molecule's stability profile, which is essential for successful drug development and regulatory submission.

References

-

SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available at: [Link]

-

de Oliveira, M. A., et al. (2018). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society. Available at: [Link]

- Science Direct. (2025). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications.

-

Scribd. (2022). Stability Indicating Method For A Thiazolylhydrazone Derivative With Antifungal. Available at: [Link]

-

Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Available at: [Link]

- CORE. Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. Note: General analytical chemistry resource.

-

ResearchGate. (2025). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. Available at: [Link]

-

ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available at: [Link]

-

Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

-

LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Stability Indicating HPLC Method Development –A Review. Available at: [Link]

-

CABI Digital Library. Research progress of thiazole flavor compounds. Available at: [Link]

-

LANUV. Benzothiazole-2-sulfonic acid - Non Target – News. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

-

PubMed. (1976). The fate of benzothiazole-2-sulphonic acid in biologically treated industrial effluents. Available at: [Link]

-

Masaryk University Theses. (2019). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Available at: [Link]

-

MDPI. (2020). Study on Degradation of Benzothiazolium-Based Ionic Liquids by UV-H2O2. Available at: [Link]

-

PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available at: [Link]

Sources

- 1. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. ajrconline.org [ajrconline.org]

- 5. pharmtech.com [pharmtech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. helixchrom.com [helixchrom.com]

- 9. scielo.br [scielo.br]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

Comparison of Thiazole-2-sulfonyl chloride vs Benzothiazole-2-sulfonyl chloride reactivity

Executive Summary

This technical guide compares the reactivity, stability, and handling protocols for Thiazole-2-sulfonyl chloride (T2SC) and Benzothiazole-2-sulfonyl chloride (B2SC) .

While both reagents are electrophilic sources of the sulfonyl moiety used to synthesize sulfonamides (bioisosteres of carboxylic acids), they exhibit drastically different stability profiles. B2SC is a predominantly stable, isolable solid stabilized by aromatic fusion. In contrast, T2SC is inherently unstable, prone to rapid sulfur dioxide (

Structural & Electronic Basis of Reactivity

The reactivity difference stems from the electronic environment of the C-2 position and the stability of the ring system upon desulfonylation.

| Feature | Thiazole-2-sulfonyl chloride (T2SC) | Benzothiazole-2-sulfonyl chloride (B2SC) |

| Structure | Monocyclic, electron-deficient 5-membered ring. | Bicyclic, benzene-fused thiazole ring. |

| Electronic Effect | High electron deficiency at C-2 due to adjacent N and S. | Benzene fusion donates electron density via resonance, stabilizing the C-S bond. |

| Primary Decomposition | Hydrolysis: Nucleophilic attack by water to form sulfonic acid. | |

| Shelf Stability | Poor: Decomposes neat; often unavailable commercially. | Moderate: Stable solid if stored dry at 2–8°C. |

The "SO2 Extrusion" Phenomenon

A critical mechanistic insight is the propensity of heteroaromatic sulfonyl chlorides to extrude

-

T2SC: The high energy of the transition state is lowered by the formation of the relatively stable 2-chlorothiazole. This unimolecular decomposition competes directly with nucleophilic attack by amines.

-

B2SC: The fused benzene ring increases the aromatic stabilization energy, making the disruption of the system (required for

extrusion) energetically unfavorable compared to T2SC.

Experimental Protocols

Protocol A: Standard Coupling (Benzothiazole-2-sulfonyl chloride)

Applicable for B2SC due to its stability as an isolated reagent.

Reagents:

-

Benzothiazole-2-sulfonyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)[2]

-

Triethylamine (

) or Pyridine (2.0 equiv) -

Dichloromethane (DCM) (Anhydrous)

Methodology:

-

Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C.[3] -

Addition: Add B2SC portion-wise as a solid (or dissolved in minimal DCM) to the amine solution. Note: Adding the electrophile to the nucleophile minimizes hydrolysis.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with dilute HCl (1M) to remove unreacted amine. Wash organic layer with brine, dry over

, and concentrate.

Protocol B: In Situ Oxidative Chlorination (Thiazole-2-sulfonyl chloride)

Required for T2SC. Attempting to isolate T2SC often leads to degradation.

Reagents:

-

2-Mercaptothiazole (Starting material)

-

N-Chlorosuccinimide (NCS) (3.0 equiv)

-

2M HCl (aq) / Acetonitrile (1:5 ratio)

-

Amine substrate (added subsequently)

Methodology:

-

Oxidation: Suspend 2-mercaptothiazole and NCS in Acetonitrile/HCl at 0°C. Stir vigorously for 15–30 minutes. The thiol is oxidized to the sulfonyl chloride in situ.

-

Extraction (Rapid): Dilute with cold water and extract rapidly with cold DCM. Crucial: Do not evaporate to dryness. Keep the solution cold (0°C).

-

Coupling: Immediately add the cold T2SC solution to a pre-cooled solution of Amine and Base (excess, to neutralize acid carryover).

-

Reaction: Stir at 0°C for 1 hour, then allow to reach RT.

Performance Data Comparison

The following table summarizes typical experimental outcomes based on aggregate reactivity data for heteroaromatic sulfonyl chlorides [1][3].

| Metric | Thiazole-2-sulfonyl chloride (T2SC) | Benzothiazole-2-sulfonyl chloride (B2SC) |

| Hydrolysis Half-life ( | < 10 min (in aqueous organic solvent at pH 7) | ~ 1–2 hours (in aqueous organic solvent at pH 7) |

| Typical Coupling Yield | 30–50% (Standard); 60–80% (In Situ) | 75–95% (Standard) |

| Major Byproduct | 2-Chlorothiazole ( | Benzothiazole-2-sulfonic acid (Hydrolysis) |

| Selectivity | Low (Highly reactive electrophile) | Moderate (Disciminates between |

Mechanistic Visualization

The diagram below illustrates the divergent pathways. Note the irreversible

Caption: Comparative reaction pathways. Thiazole-2-sulfonyl chloride faces a critical competition between productive coupling and irreversible SO2 extrusion, whereas Benzothiazole-2-sulfonyl chloride primarily competes with reversible hydrolysis.

Troubleshooting & Optimization

For Thiazole-2-sulfonyl chloride (T2SC):

-

Problem: Low yield and formation of a non-polar byproduct (2-chlorothiazole).

-

Solution: Switch to Sulfonyl Fluorides . Thiazole-2-sulfonyl fluoride is significantly more stable towards

extrusion and hydrolysis than the chloride. It can be synthesized from the thiol and used with a calcium salt activator or silyl ethers [1]. -

Alternative: Use DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a solid

source with an organometallic reagent (e.g., Thiazole-2-Li) to generate the sulfinate, then convert to the sulfonamide in one pot [4].

For Benzothiazole-2-sulfonyl chloride (B2SC):

-

Problem: Hydrolysis of the reagent before coupling.

-

Solution: Ensure the amine is in excess (1.2–1.5 equiv). If the amine is expensive, use a highly nucleophilic catalyst like DMAP (10 mol%) to accelerate the sulfonylation over the background hydrolysis rate.

-

Storage: If the solid turns from yellow to white/crusty, it has hydrolyzed. Recrystallize from dry hexane/benzene or purchase fresh.

References

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. National Institutes of Health (PMC). [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO. Journal of Organic Chemistry / PMC. [Link]

-

2-Benzothiazolesulfonyl chloride Properties. PubChem. [Link]

Sources

Spectroscopic Differentiation: Thiazole-2-thiol vs. Thiazole-2-sulfonic Acid

Executive Summary

In drug discovery and materials science, the oxidation of thiazole-2-thiol (often existing as thiazoline-2-thione ) to thiazole-2-sulfonic acid is a critical transformation. Distinguishing these two species requires understanding their fundamental structural differences: the thiol exists in a dynamic tautomeric equilibrium dominated by the thione form, whereas the sulfonic acid is a highly polar, strongly acidic species often isolated as a salt.

This guide outlines the definitive spectroscopic markers (IR, NMR, UV-Vis) to validate this transformation, providing a self-validating experimental protocol for reaction monitoring.

Structural & Mechanistic Basis[1]

To interpret the spectra correctly, one must first accept that "thiazole-2-thiol" is a misnomer in the solid and solution state. It predominantly exists as the thione tautomer (2-mercaptothiazoline). Oxidation cleaves the C=S bond, introducing highly oxygenated species.

Tautomerism and Oxidation Pathway

The following diagram illustrates the starting material's tautomeric equilibrium and its irreversible oxidation to the sulfonic acid.

Figure 1: The tautomeric equilibrium of the starting material favors the Thione form. Oxidation proceeds to the Sulfonic Acid, significantly altering the electronic environment of the ring.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the most immediate "fingerprint" evidence of conversion. The disappearance of the C=S stretch and the appearance of S=O stretches are the primary indicators.

Comparative IR Data

| Feature | Thiazole-2-thiol (Thione Form) | Thiazole-2-sulfonic Acid | Mechanistic Explanation |

| C=S Stretch | 1040 – 1060 cm⁻¹ (Strong) | Absent | The C=S bond is cleaved during oxidation. |

| N-H Stretch | 3100 – 3200 cm⁻¹ (Broad) | Absent | The thione N-H proton is removed; the ring rearomatizes. |

| S=O (Asym) | Absent | 1150 – 1250 cm⁻¹ (Strong) | Diagnostic for sulfonic acid/sulfonate salts. |

| S=O (Sym) | Absent | 1010 – 1080 cm⁻¹ (Strong) | Symmetric stretching of the sulfonyl group. |

| O-H Stretch | Absent | 2800 – 3400 cm⁻¹ (Very Broad) | Acidic -OH group (often obscured if salt form). |

Diagnostic Tip: In the starting material, do not look for an S-H stretch (~2550 cm⁻¹). It is rarely visible because the thione form dominates. The presence of the C=S band at ~1050 cm⁻¹ is the positive confirmation of the starting material.

Nuclear Magnetic Resonance ( H NMR)

NMR offers a quantitative assessment of the electronic environment. The conversion to sulfonic acid introduces a potent electron-withdrawing group (EWG) , causing a distinct downfield shift (deshielding) of the ring protons.

H NMR Chemical Shift Trends

-

Solvent Choice: Use DMSO-d₆ for the thiol/thione. Use D₂O for the sulfonic acid (due to high polarity/solubility).

| Proton Position | Thiazole-2-thiol ( | Thiazole-2-sulfonic Acid ( | Shift ( |

| N-H (Thione) | 13.0 – 13.8 (Broad, singlet) | Absent | Loss of thione proton. |

| C5-H | 7.10 – 7.30 (Doublet) | 7.80 – 8.00 (Doublet) | Significant downfield shift due to -SO₃H EWG. |

| C4-H | 7.50 – 7.70 (Doublet) | 8.10 – 8.30 (Doublet) | Downfield shift; rearomatization of the ring. |

Key Insight: The "Thiol" spectrum typically shows coupling characteristic of a non-aromatic thiazoline ring (thione form). Upon oxidation, the ring becomes fully aromatic (thiazole), and the signals sharpen and shift downfield.

UV-Vis & Physical Properties[2][3]

While less structural than NMR, UV-Vis and solubility are excellent for rapid in-process checks.

-

Chromophore Change:

-

Thione: Exhibits a distinct absorption band at ~320–340 nm (

of C=S) and a strong band at ~260 nm . Solutions are often pale yellow. -

Sulfonic Acid: The long-wavelength C=S band disappears. The spectrum is dominated by the aromatic

transition (hypsochromic shift, often < 250 nm). Solutions are typically colorless.

-

-

Solubility & Acidity (pKa):

-

Thiazole-2-thiol: pKa ~7.5. Soluble in organic solvents (MeOH, DCM) and basic water. Poor solubility in acidic water.

-

Thiazole-2-sulfonic acid: pKa < 1 (Strong Acid). Highly soluble in water; insoluble in non-polar organics. Often isolated as a sodium salt.

-

Experimental Protocol: Monitoring Oxidation

Objective: Validate the complete oxidation of thiazole-2-thiol to thiazole-2-sulfonic acid using a self-validating workflow.

Workflow Diagram

Figure 2: Step-by-step decision tree for monitoring the oxidation process.

Detailed Protocol Steps

-

Visual Endpoint (Preliminary):

-

Monitor the reaction color. The starting thione is often yellow/pale yellow. The sulfonic acid is colorless.

-

Caution: Disulfides (intermediates) may also be colorless. Do not rely on color alone.

-

-

TLC Monitoring:

-

Use a highly polar mobile phase (e.g., n-Butanol:Acetic Acid:Water).

-

The sulfonic acid will stay near the baseline (Rf ~ 0) or streak due to high polarity. The thiol/thione will move significantly higher.

-

Stain with Bromocresol Green (detects strong acids)

Sulfonic acid turns yellow (acidic response).

-

-

FT-IR Validation (Confirmatory):

-

Take a small aliquot, evaporate to dryness.

-

Run IR (ATR method).

-

Pass Criteria: Absence of peak at ~1050 cm⁻¹; presence of strong doublet peaks at 1040/1200 cm⁻¹.

-

-

NMR Confirmation (Final Release):

-

Dissolve isolated solid in D₂O.

-

Check for the downfield shift of ring protons (> 7.8 ppm).

-

Ensure integration matches expected proton count (2 protons for the ring; N-H proton must be gone).

-

References

-

Tautomerism of Thiazoles: Stoyanov, S. et al. "Thiol-thione tautomerism in 2-mercaptobenzothiazole and related compounds." Spectrochimica Acta Part A, 2006.

- IR Group Frequencies: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004. (Standard Reference Text).

- Oxidation Pathways: Todres, Z. V. Organic Ion Radicals: Chemistry and Applications.

-

NMR Data Verification: AIST Spectral Database for Organic Compounds (SDBS). Spectra for Thiazole and derivatives.

- Thiazole Chemistry: Metzger, J. V. Thiazole and its Derivatives. Chemistry of Heterocyclic Compounds, Wiley-Interscience.

Comparative Guide: Thin-Layer Chromatography (TLC) of Thiazole Reaction Mixtures

Executive Summary

Thiazole derivatives are ubiquitous in medicinal chemistry, forming the core of essential drugs like Ritonavir and Bleomycin. However, their purification and monitoring present a distinct chromatographic challenge: basicity . The nitrogen atom in the thiazole ring (

This guide compares three distinct TLC methodologies for separating thiazole reaction mixtures (specifically Hantzsch synthesis products). It moves beyond standard protocols to provide an optimized, self-validating workflow for high-resolution separation.

Part 1: The Challenge – The Silanol Effect

To master thiazole separation, one must understand the failure mode of standard silica.

-

The Mechanism: Silica gel is slightly acidic (

). Thiazoles act as Lewis bases. -

The Result: As the thiazole migrates up the plate, it undergoes reversible protonation/hydrogen bonding with surface silanols. This "drag" creates a comet-like tail rather than a discrete spot.

-

The Impact: Low resolution. A reaction mixture containing the target thiazole and a byproduct (e.g., a dimer) may appear as a single smeared blob.

Part 2: Comparative Analysis of Separation Methods

We evaluated three methodologies for monitoring the synthesis of 2-amino-4-phenylthiazole (via Hantzsch condensation of acetophenone and thiourea).

Method A: Standard Silica Gel (The Baseline)

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexane : Ethyl Acetate (variable ratios).[1]

-

Verdict: Unsuitable for precise monitoring.

-

Observation: Even at high polarity (1:1 Hex:EtOAc), the amine-substituted thiazole streaks significantly. The starting material (thiourea) often stays at the baseline, but the product smear masks intermediate impurities.

Method B: Base-Deactivated Silica (The Gold Standard)

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [95:5] + 1% Triethylamine (TEA) or 1%

. -

Verdict: Highly Recommended.

-

Mechanism: The added base (TEA) has a higher affinity for the acidic silanol sites than the thiazole does. It effectively "caps" the active sites on the silica, allowing the thiazole to partition purely based on polarity rather than acid-base chemistry.

-

Result: Sharp, symmetrical spots. High reproducibility.

Method C: Neutral/Basic Alumina (The Alternative)

-

Stationary Phase: Aluminum Oxide (Alumina)

(Basic or Neutral). -

Mobile Phase: Hexane : Ethyl Acetate.[1]

-

Verdict: Excellent but Niche.

-

Pros: Alumina is inherently basic/amphoteric. It does not protonate the thiazole nitrogen, naturally preventing streaking without mobile phase modifiers.

-

Cons: Lower availability in many labs; different selectivity (elution order may invert compared to silica).

Comparative Data Table: and Peak Shape

Data based on the separation of 2-amino-4-phenylthiazole.

| Parameter | Method A (Std. Silica) | Method B (Silica + TEA) | Method C (Alumina) |

| Mobile Phase | Hex:EtOAc (1:1) | DCM:MeOH (95:5) + 1% TEA | Hex:EtOAc (3:1) |

| Target | 0.35 (approx) | 0.42 | 0.55 |

| Spot Morphology | Elongated Streak (>2cm) | Tight Circle (<0.5cm) | Compact Oval |

| Resolution | Poor (overlaps with impurities) | Excellent | Good |

| Prep Time | Instant | 5 mins (pre-saturation rec.) | Instant |

Part 3: Optimized Experimental Protocol

The following workflow integrates the Base-Deactivated Silica (Method B) approach into a standard Hantzsch synthesis monitoring routine.

The "Mini-Workup" (Critical Step)

Most researchers fail here by spotting the acidic reaction mixture directly onto the plate.

-

Why: Hantzsch reactions generate HBr/HCl as byproducts. Spotting strong acid onto a TLC plate locally alters the pH, neutralizing your TEA modifier and ruining the separation.

-

Protocol:

-

Take a 20

aliquot of the reaction mixture. -

Dispense into a micro-vial containing 100

EtOAc and 100 -

Vortex/Shake briefly.

-

Spot the top organic layer onto the plate.

-

Mobile Phase Preparation[2][3][4][5]

-

Prepare 100 mL of DCM:MeOH (95:5).

-

Add 1.0 mL of Triethylamine (TEA).

-

Pre-elution: Pour into the chamber and add a filter paper wick. Let the chamber saturate for 10-15 minutes. Note: Amine-modified solvents require equilibrium to effectively deactivate the plate surface during the run.